molecular formula C16H21N3O4S2 B2491102 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide CAS No. 1171460-42-6

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide

Cat. No. B2491102
CAS RN: 1171460-42-6
M. Wt: 383.48
InChI Key: ZQWZHJOWUDKEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . The synthetic chemistry work was performed by a team of researchers .

Scientific Research Applications

Anticancer and Antiviral Potential

  • Anticancer Activity : A study by Küçükgüzel et al. (2013) detailed the synthesis of a series of sulfonamides, including N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide. These compounds showed promising results in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Particularly, a compound from the series exhibited significant anti-inflammatory and analgesic activities and did not cause tissue damage in liver, kidney, colon, and brain, showing potential as a therapeutic agent (Ş. Küçükgüzel et al., 2013).

  • Antiviral Activity : Sharma et al. (2021) identified N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as potent G protein-gated inwardly-rectifying potassium (GIRK) channel activators with significant antiviral properties. These compounds showed nanomolar potency as GIRK1/2 activators and improved metabolic stability, indicating their potential in antiviral therapies (Swagat Sharma et al., 2021).

Biochemical Probes and Imaging

  • Fluorescent Probe for Glutathione Detection : Wang et al. (2013) developed a fluorescent probe based on a pyrazoline derivative for selective and sensitive detection of glutathione in biological systems. The probe showed a remarkable fluorescence enhancement, indicating its effectiveness in biochemical studies and living cell imaging (Sheng-Qing Wang et al., 2013).

Molecular Docking and Computational Studies

  • Anticancer Agent Design : Putri et al. (2021) conducted a molecular docking study on pyrazoline-based benzenesulfonamide, revealing its potential as an anti-breast cancer agent. The compound showed a similar spatial arrangement to the control drug, doxorubicin, and a significant binding energy, suggesting its applicability in anticancer drug development (Eka Marisa Putri et al., 2021).

Structural Analysis and Conformation Studies

  • Crystallography and Conformation Analysis : Borges et al. (2014) reported on the crystal structures of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides. Their study revealed significant conformation differences in molecules used in antileishmania studies, contributing to the understanding of their bioactive conformations in aqueous media (J. C. Borges et al., 2014).

Coordination Chemistry and Complex Formation

  • Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes with Cobalt(II) and Copper(II). These complexes were characterized by various spectroscopic techniques and exhibited significant antioxidant activity (K. Chkirate et al., 2019).

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-3-13-4-6-15(7-5-13)25(22,23)18-16-10-12(2)17-19(16)14-8-9-24(20,21)11-14/h4-7,10,14,18H,3,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWZHJOWUDKEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.